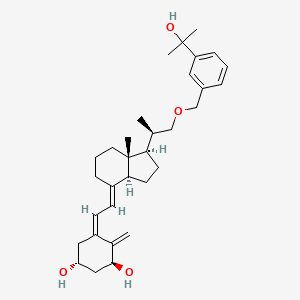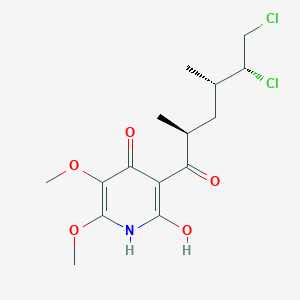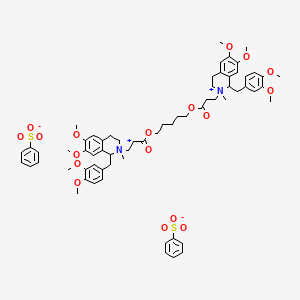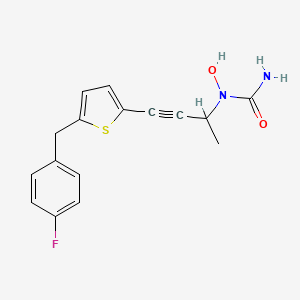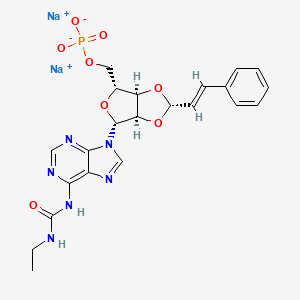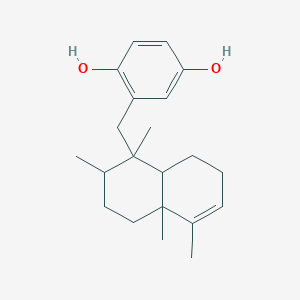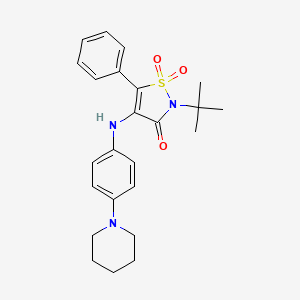
AZ876
Overview
Description
AZ876 is a potent and high-affinity agonist of the liver X receptor, which is a nuclear hormone receptor involved in the regulation of lipid metabolism, inflammation, and immunity . The compound has shown significant potential in scientific research, particularly in the fields of cardiovascular health and metabolic disorders .
Mechanism of Action
Target of Action
AZ876 is a potent and high-affinity Liver X Receptor (LXR) agonist . The LXR is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals . It has been shown to endogenously reprogram cellular lipid profiles toward increased polyunsaturated fatty acids levels .
Mode of Action
This compound interacts with its primary targets, the LXRα and LXRβ, displaying 25-fold and 2.5-fold more potency than GW3965 respectively . The activation of LXR by this compound leads to the reprogramming of cellular lipid profiles, increasing the levels of polyunsaturated fatty acids .
Biochemical Pathways
The activation of LXR by this compound leads to beneficial endogenous cardiac lipid reprogramming . This reprogramming is characterized by a significant increase in cardiac polyunsaturated fatty acids levels and a significant reduction in saturated fatty acids . This lipid reprogramming is believed to exert cardioprotective actions .
Pharmacokinetics
It is known that this compound is administered at a dose of 20 μmol/kg per day . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The activation of LXR by this compound has been shown to prevent subendocardial damage and improve global longitudinal strain and E/e’ in a mouse model of isoproterenol-induced cardiac damage . This is accompanied by an upregulation of cardiac polyunsaturated fatty acids levels . Furthermore, this compound has been shown to protect against pathological cardiac hypertrophy and fibrosis .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of isoproterenol, a nonselective β-agonist, can induce diastolic dysfunction and subendocardial fibrosis while maintaining systolic function . In such an environment, the administration of this compound can lead to a marked improvement in global longitudinal strain and the E/e’ ratio of transmitral flow to mitral annular velocity . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
AZ876 interacts with the liver X receptors α and β, displaying 25-fold and 2.5-fold more potency than GW3965 on human LXRα and LXRβ respectively . The liver X receptor is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals .
Cellular Effects
This compound has been shown to induce beneficial endogenous cardiac lipid reprogramming and protect against isoproterenol-induced cardiac damage . It has also been found to suppress up-regulation of hypertrophy- and fibrosis-related genes, and further inhibit prohypertrophic and profibrotic transforming growth factor β (TGFβ)-Smad2/3 signalling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the liver X receptors, leading to the activation of these receptors . This activation has been shown to endogenously reprogram cellular lipid profiles towards increased polyunsaturated fatty acids levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce changes in cardiac lipid composition over time
Metabolic Pathways
This compound is involved in the regulation of lipid homeostasis, a metabolic pathway crucial for maintaining the balance of lipids in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of AZ876 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
AZ876 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
AZ876 has a wide range of scientific research applications, including:
Cardiovascular Health: It has been shown to protect against pathological cardiac hypertrophy and fibrosis without causing lipogenic side effects.
Metabolic Disorders: This compound is used to study lipid metabolism and its role in conditions like atherosclerosis.
Inflammation and Immunity: The compound is used to investigate the regulation of inflammatory and immune responses.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting liver X receptors.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANYIPLGFVBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


